- Highly-efficient and magnetically-separable ZnO/Co@N-CNTs catalyst for hydrodeoxygenation of lignin and its derived species under mild conditions, Green Chemistry, 2019, 21(5), 1021-1042
Cas no 93-51-6 (2-Methoxy-4-methylphenol)
2-Methoxy-4-methylphenol Chemical and Physical Properties
Names and Identifiers
-
- 2-Methoxy-4-methylphenol
- 2-2-Methoxy-4-methylphenol
- Nature 4-Methyl guaiacol
- 2-methoxy-4-cresol
- 2-methoxy-4-methyl-phenol
- 2-Methoxy-p-cresol
- 3-methoxy-4-hydroxytoluene
- 4-Methylguaiacol1000µg
- Creosol
- Homoguaiacol
- p-Creosol
- p-Cresol,2-methoxy
- Phenol,2-methoxy-4-methyl
- p-Methylguaiacol
- 4-Hydroxy-3-methoxy-1-methyl-benzene
- 2-Hydroxy-5-methylanisole
- 4-Methyl guaiacol
- Homocatechol monomethyl ether
- 4-Methylguaiacol
- Phenol, 2-methoxy-4-methyl-
- 4-Hydroxy-3-methoxytoluene
- p-Cresol, 2-methoxy-
- Rohkcrsol
- Kreosol
- Cresolum drudum
- 4-Methyl-2-methoxyphenol
- Valspice
- 4-Hydroxy-3-methoxy-1-methylbenzene
- Kreosol [German]
- 1-Hydroxy-2-met
- 2-Methoxy-4-methylphenol (ACI)
- Creosol (6CI)
- p-Cresol, 2-methoxy- (8CI)
- 3-Methoxy-4-hydroxybenzaldhyde
- Methyl guaiacol
- Methylguaiacol-4
- NSC 4969
-
- MDL: MFCD00002378
- Inchi: 1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3
- InChI Key: PETRWTHZSKVLRE-UHFFFAOYSA-N
- SMILES: OC1C(OC)=CC(C)=CC=1
- BRN: 1862340
Computed Properties
- Exact Mass: 138.06800
- Monoisotopic Mass: 138.06808
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 29.5
- Surface Charge: 0
- Tautomer Count: 3
Experimental Properties
- Color/Form: Colorless to yellowish aromatic liquid with strong refractive property.
- Density: 1.092 g/mL at 25 °C(lit.)
- Melting Point: 5 °C (lit.)
- Boiling Point: 221-222 °C(lit.)
- Flash Point: Fahrenheit: 210.2 ° f
Celsius: 99 ° c - Refractive Index: n20/D 1.535-1.539
n20/D 1.537(lit.) - Water Partition Coefficient: Slightly soluble in water.
- PSA: 29.46000
- LogP: 1.70920
- Merck: 2571
- FEMA: 2671
- Solubility: It can be miscible with ethanol, benzene, chloroform, ether, glacial acetic acid, etc., and slightly soluble in water.
2-Methoxy-4-methylphenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P301 + P312 + P330-P305 + P351 + P338
- Hazardous Material transportation number:2810
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36-S24/25
- FLUKA BRAND F CODES:10
- RTECS:GP1755000
-
Hazardous Material Identification:
- HazardClass:6.1(a)
- PackingGroup:II
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:6.1(a)
- Packing Group:II
- Risk Phrases:R36/37/38
2-Methoxy-4-methylphenol Customs Data
- HS CODE:29095090
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Methoxy-4-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 302880-25G |
2-Methoxy-4-methylphenol |
93-51-6 | 25g |
¥748.91 | 2023-12-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 302880-100G |
2-Methoxy-4-methylphenol |
93-51-6 | 100g |
¥1293.18 | 2023-12-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M828617-2.5kg |
2-Methoxy-4-methylphenol |
93-51-6 | 98% | 2.5kg |
2,520.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267104-SAMPLE-K |
2-Methoxy-4-methylphenol |
93-51-6 | ≥98%, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267104-100G-K |
2-Methoxy-4-methylphenol |
93-51-6 | ≥98%, FG | 100G |
1814.95 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267104-1KG-K |
2-Methoxy-4-methylphenol |
93-51-6 | ≥98%, FG | 1KG |
4883.87 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267104-10KG-K |
2-Methoxy-4-methylphenol |
93-51-6 | ≥98%, FG | 10KG |
28324.12 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267112-SAMPLE-K |
2-Methoxy-4-methylphenol |
93-51-6 | natural, 97%, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267112-100G-K |
2-Methoxy-4-methylphenol |
93-51-6 | natural, 97%, FG | 100G |
4015.46 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267112-1KG-K |
2-Methoxy-4-methylphenol |
93-51-6 | natural, 97%, FG | 1KG |
20692.61 | 2021-05-17 |
2-Methoxy-4-methylphenol Production Method
Production Method 1
1.2 Reagents: Water ; cooled
Production Method 2
- Palladium nanoparticles stabilized with N-doped porous carbons derived from metal-organic frameworks for selective catalysis in biofuel upgrade: the role of catalyst wettability, Green Chemistry, 2016, 18(5), 1212-1217
Production Method 3
- A general approach towards efficient catalysis in Pickering emulsions stabilized by amphiphilic RGO-Silica hybrid materials, RSC Advances, 2014, 4(67), 35744-35749
Production Method 4
- Unveiling and understanding the remarkable enhancement in the catalytic activity by the defect creation in UIO-66 during the catalytic transfer hydrodeoxygenation of vanillin with isopropanol, Applied Catalysis, 2023, 325,
Production Method 5
- Stabilizing the interfacial Cu0-Cu+ dual sites toward furfural hydrodeoxygenation to 2-methylfuran via fabricating nest-like copper phyllosilicate precursor, Fuel, 2023, 337,
Production Method 6
- Preparation method of palladium catalyst supported on resin carbon spheres and its application in hydrodeoxygenation of vanillin, China, , ,
Production Method 7
- Promotion of sulfonic acid groups on biomass carbons loading ultrafine palladium nanoparticles for the efficient hydrodeoxygenation of vanillin in water, Current Research in Green and Sustainable Chemistry, 2022, 5,
Production Method 8
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Production Method 9
Production Method 10
Production Method 11
1.2S:H2O, 10 min, cooled
- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106
Production Method 12
- Palladium catalysts based on porous aromatic frameworks for vanillin hydrogenation: Tuning the activity and selectivity by introducing functional groups, Catalysis Communications, 2022, 170,
Production Method 13
- Selective hydrodeoxygenation of aromatic compounds, United States, , ,
Production Method 14
- Determining the Catalyst Properties That Lead to High Activity and Selectivity for Catalytic Hydrodeoxygenation with Ruthenium Pincer Complexes, Organometallics, 2020, 39(5), 662-669
Production Method 15
- Mild-temperature hydrodeoxygenation of vanillin over porous nitrogen-doped carbon black supported nickel nanoparticles, Green Chemistry, 2017, 19(13), 3126-3134
Production Method 16
- Palladium nanoparticles incorporated within sulfonic acid-functionalized MIL-101(Cr) for efficient catalytic conversion of vanillin, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(33), 17008-17015
Production Method 17
- Synthesis of Palladium Nanoparticles Supported on Mesoporous N-Doped Carbon and Their Catalytic Ability for Biofuel Upgrade, Journal of the American Chemical Society, 2012, 134(41), 16987-16990
Production Method 18
- Critical role of support crystal structures on highly selective hydrodeoxygenation of lignin-derived vanillin over Pd/ZrO2 catalysts, Fuel Processing Technology, 2023, 249,
Production Method 19
- Regulating the crystal phase of Pd/Nb2O5 for vanillin selective HDO at room temperature, Journal of Catalysis, 2023, 423, 105-117
Production Method 20
- Green catalytic hydrodeoxygenation reaction of vanillin, China, , ,
Production Method 21
- Continuous flow Reductive Alkylation of Methanol by Aldehydes. Synthesis of O-Methyl Ethers and 1,1-Dimethoxyacetals, Molecular Catalysis, 2022, 524,
Production Method 22
- Method for catalytic hydrogenation and upgrading of biomass platform compound in Pickering emulsion system, China, , ,
Production Method 23
- Nitrogen precursor-mediated construction of N-doped hierarchically porous carbon-supported Pd catalysts with controllable morphology and composition, Carbon, 2020, 159, 451-460
Production Method 24
- Visible light mediated upgrading of biomass to biofuel, Green Chemistry, 2016, 18(5), 1327-1331
Production Method 25
Production Method 26
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Production Method 27
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Production Method 28
Production Method 29
Production Method 30
2-Methoxy-4-methylphenol Raw materials
2-Methoxy-4-methylphenol Preparation Products
- 3-Methylcatechol (488-17-5)
- Coumaran (496-16-2)
- Homovanillyl alcohol (2380-78-1)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Ethylphenol (90-00-6)
- 2-Methoxy-4-methylphenol (93-51-6)
- Isoeugenol (97-54-1)
- 2,3-Xylohydroquinone (608-43-5)
- 2,6-Dimethylnaphthalene (581-42-0)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Indane (496-11-7)
- 2,4,5-trimethylphenol (496-78-6)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- 4,5-Dimethylbenzene-1,3-diol (527-55-9)
- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)
- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)
- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)
- Guaiacol (90-05-1)
2-Methoxy-4-methylphenol Suppliers
2-Methoxy-4-methylphenol Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 2-Methoxy-4-methylphenol
2-Methoxy-4-methylphenol (CAS No. 93-51-6): Properties, Applications, and Market Insights
2-Methoxy-4-methylphenol, also known as 4-methylguaiacol or creosol, is a naturally occurring organic compound with the CAS number 93-51-6. This aromatic phenol derivative is widely recognized for its distinctive smoky, woody, and slightly sweet aroma, making it a valuable ingredient in various industries. With the increasing demand for natural flavoring agents and fragrance compounds, 2-Methoxy-4-methylphenol has gained significant attention in recent years.
The chemical structure of 2-Methoxy-4-methylphenol consists of a phenol ring substituted with a methoxy group (-OCH3) at the 2-position and a methyl group (-CH3) at the 4-position. This unique arrangement contributes to its antioxidant properties and volatile nature, which are highly sought after in the food and cosmetic industries. Recent studies have also explored its potential as a bioactive compound in pharmaceutical applications, aligning with the growing trend of plant-derived therapeutics.
In the flavor and fragrance industry, 2-Methoxy-4-methylphenol is prized for its ability to impart smoky and spicy notes. It is commonly used in the formulation of vanilla flavors, whiskey aromas, and barbecue seasonings. The compound's natural occurrence in smoked foods, aged wines, and roasted coffee has made it a subject of interest for food scientists developing clean-label ingredients to meet consumer demand for natural products.
The global market for 2-Methoxy-4-methylphenol has shown steady growth, particularly in the Asia-Pacific region, where the food and beverage industry is expanding rapidly. Manufacturers are increasingly focusing on sustainable production methods for this compound, including green chemistry approaches and biocatalytic synthesis, responding to the industry's shift toward environmentally friendly processes.
From a technical perspective, 2-Methoxy-4-methylphenol exhibits several interesting physical properties. It appears as a colorless to pale yellow liquid at room temperature, with a boiling point of approximately 220-222°C. The compound is slightly soluble in water but readily dissolves in most organic solvents, including ethanol, diethyl ether, and vegetable oils. These characteristics make it particularly versatile for various formulation applications.
Recent innovations in aroma chemistry have led to new applications for 2-Methoxy-4-methylphenol in functional fragrances and mood-enhancing scents. The compound's ability to evoke nostalgic memories through its distinctive aroma profile has made it valuable in aromatherapy products and wellness formulations. This aligns with current consumer trends favoring products that offer both functional benefits and emotional connections.
Quality control of 2-Methoxy-4-methylphenol typically involves advanced analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) to ensure purity and consistency. The compound's stability under various storage conditions makes it relatively easy to handle, though proper storage in amber glass containers is recommended to prevent potential oxidation over extended periods.
In the realm of food science, researchers are investigating the role of 2-Methoxy-4-methylphenol in Maillard reaction products and its contribution to the complex flavor profiles of thermally processed foods. This research is particularly relevant to the development of plant-based meat alternatives, where authentic smoky and roasted flavors are crucial for consumer acceptance.
The safety profile of 2-Methoxy-4-methylphenol has been extensively studied, with regulatory bodies such as the Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) recognizing it as generally safe when used in accordance with good manufacturing practices. Its GRAS (Generally Recognized As Safe) status in food applications further supports its widespread use in the industry.
Looking ahead, the future of 2-Methoxy-4-methylphenol appears promising, with potential applications emerging in green packaging materials as an antioxidant additive and in agricultural formulations as a bioactive component. As consumer preferences continue to evolve toward natural and sustainable products, the demand for this versatile compound is expected to grow across multiple sectors.
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